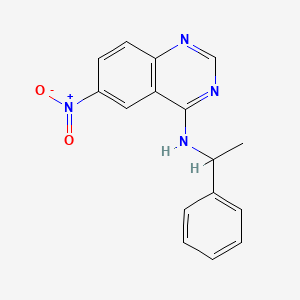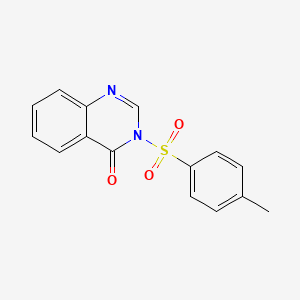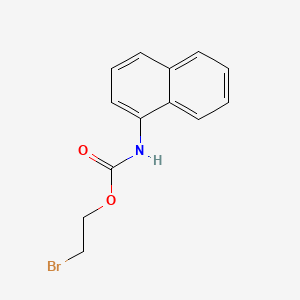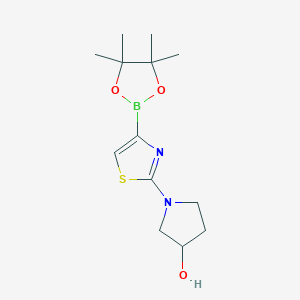
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities This particular compound is characterized by the presence of a nitro group at the 6th position and a phenylethylamine moiety at the nitrogen atom of the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine typically involves multiple steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized from isatoic anhydride via 2-aminobenzamides as intermediates.
Substitution with Phenylethylamine: The final step involves the substitution of the amine group with 1-phenylethylamine under appropriate conditions, often using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the quinazoline ring.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst.
Nitrating Agents: Nitric acid, nitrating mixtures.
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products
Reduction Product: 6-Amino-N-(1-phenylethyl)quinazolin-4-amine.
Substitution Product: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal activities.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
N-(4-(4-Aminobutoxy)phenyl)-6-nitro-2-(prop-2-yn-1-ylthio)quinazolin-4-amine: Investigated for its antiproliferative activity against cancer cell lines.
Uniqueness
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a nitro group and a phenylethylamine moiety differentiates it from other quinazoline derivatives, potentially offering unique therapeutic benefits .
Propriétés
Numéro CAS |
676565-79-0 |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
6-nitro-N-(1-phenylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-11(12-5-3-2-4-6-12)19-16-14-9-13(20(21)22)7-8-15(14)17-10-18-16/h2-11H,1H3,(H,17,18,19) |
Clé InChI |
OEYBFUUBHGRGFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)








![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)
![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)
